-Rubromycin
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Overview
Description
Beta-Rubromycin: is a natural product isolated from various species of Actinomycetes. It belongs to the rubromycin family, which is known for its complex structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Rubromycin is typically obtained through fermentation processes involving specific strains of Actinomycetes. The fermentation broth is extracted using organic solvents, followed by purification through chromatographic techniques . The synthetic route involves the use of ethyl acetate extraction, silica gel column chromatography, and high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods: Industrial production of Betathis compound involves large-scale fermentation using optimized strains of Actinomycetes. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield. The fermentation broth is then subjected to extraction and purification processes similar to those used in laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Beta-Rubromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biosynthesis and functionalization .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of Betathis compound, which may exhibit different biological activities. For instance, the oxidation of Betathis compound can lead to the formation of more oxidized derivatives with enhanced antimicrobial properties .
Scientific Research Applications
Beta-Rubromycin has a wide range of scientific research applications:
Mechanism of Action
Beta-Rubromycin exerts its effects through several mechanisms:
Inhibition of Enzymes: It inhibits enzymes such as human telomerase, which is crucial for the proliferation of cancer cells.
Disruption of Cellular Processes: It interferes with the germination of cysts and oospores in certain pathogenic microorganisms, thereby preventing their growth and spread.
Molecular Targets and Pathways: Betathis compound targets specific proteins and pathways involved in cellular growth and division, leading to the inhibition of cancer cell proliferation and microbial growth.
Comparison with Similar Compounds
Beta-Rubromycin is part of the rubromycin family, which includes several structurally related compounds such as:
- Gammathis compound
- Deltathis compound
- Griseorhodin A
- Purpuromycin
Uniqueness: Betathis compound is unique due to its specific structural features, such as the bisbenzannulated [5,6]-spiroketal pharmacophore, which is not present in all rubromycin family members . This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C27H20O12 |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
methyl 6',10-dihydroxy-7',9'-dimethoxy-4',5',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[g][1]benzofuran]-7-carboxylate |
InChI |
InChI=1S/C27H20O12/c1-34-13-8-14(35-2)20(29)18-17(13)24-12(19(28)21(18)30)9-27(39-24)5-4-10-6-11-7-15(25(32)36-3)37-26(33)16(11)22(31)23(10)38-27/h6-8,29,31H,4-5,9H2,1-3H3 |
InChI Key |
XJHXEXQIVULOSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C3=C(CC4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)C(=O)C2=O)O)OC |
Origin of Product |
United States |
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